1-(1H-imidazol-5-yl)cyclopropan-1-ol

Medicinal Chemistry Regioisomer Selection Physicochemical Profiling

Selecting this C-5 imidazolylcyclopropanol isomer is crucial for preserving the precise pharmacophoric geometry needed for histamine H3/H4 receptor modulation—a feature absent in C-2 regioisomers or non-hydroxylated analogs. The free hydroxyl group serves as an essential synthetic diversification point for O-alkylation, esterification, or leaving-group chemistry, enabling access to potent derivatives (Ki ~3.6–7.6 nM). Its low molecular weight (124.14 g/mol) and dual H-bond donor/acceptor profile also make it an ideal fragment-sized probe for X-ray crystallography-based elaboration and metal coordination studies.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B8713507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-5-yl)cyclopropan-1-ol
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC1(C2=CN=CN2)O
InChIInChI=1S/C6H8N2O/c9-6(1-2-6)5-3-7-4-8-5/h3-4,9H,1-2H2,(H,7,8)
InChIKeyIOMSBCZUPFBSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Imidazol-5-yl)cyclopropan-1-ol – Key Identifiers, Physicochemical Profile, and Procurement-Relevant Class Characteristics


1-(1H-imidazol-5-yl)cyclopropan-1-ol (CAS 1571145-63-5, PubChem CID 86711350) is a small-molecule building block combining a cyclopropanol moiety directly attached to the C-5 position of an unsubstituted 1H-imidazole ring [1]. Its molecular formula is C₆H₈N₂O (MW 124.14 g/mol), with computed XLogP3 of -0.4, topological polar surface area (TPSA) of 48.9 Ų, two hydrogen bond donor sites (imidazole N–H and cyclopropanol O–H), and two hydrogen bond acceptor sites [1]. The compound belongs to the broader imidazolylcyclopropane scaffold class extensively investigated for histamine H3/H4 receptor modulation and as a conformationally constrained pharmacophore in medicinal chemistry [2]. Its primary utility lies in serving as a synthetic intermediate or functionalizable core, where the hydroxyl group and the imidazole N–H provide orthogonal derivatization handles.

Why 1-(1H-Imidazol-5-yl)cyclopropan-1-ol Cannot Be Interchanged with Imidazole Regioisomers or Non-hydroxylated Analogs


Substituting 1-(1H-imidazol-5-yl)cyclopropan-1-ol with a closely related analog introduces at least two categories of functional divergence that propagate through downstream synthesis and biological readouts. First, the imidazole C-2, C-4, and C-5 positions are not electronically or sterically equivalent: the C-5 (and tautomeric C-4) linkage positions the cyclopropanol group in a different geometric relationship to the hydrogen-bonding imidazole N–H compared to the C-2 regioisomer [1]. This alters both the three-dimensional pharmacophore presentation and the reactivity of the cyclopropanol hydroxyl in subsequent alkylation, acylation, or oxidation steps [2]. Second, the free hydroxyl is a critical synthetic diversification point; replacement with non-hydroxylated analogs (e.g., 5-cyclopropyl-1H-imidazole or 1-(1H-imidazol-5-yl)cyclopropan-1-amine) removes the O-nucleophile handle required for ether, ester, carbamate, or leaving-group chemistry, fundamentally changing the accessible derivative space [3].

Quantitative Differentiation Evidence: 1-(1H-Imidazol-5-yl)cyclopropan-1-ol Versus Closest Analogs


Regioisomeric Differentiation: C-5 vs C-2 Imidazolyl Substitution Alters Computed Physicochemical Descriptors

The target compound is the C-5 regioisomer of imidazolyl cyclopropanol. Its direct regioisomeric comparator, 1-(1H-imidazol-2-yl)cyclopropan-1-ol (CAS 1934988-63-2), shares the identical molecular formula and mass but differs in the connectivity of the cyclopropanol-bearing carbon to the imidazole ring. This positional difference alters the electronic environment of the hydroxyl group and the spatial relationship between the O–H and the imidazole N–H hydrogen bond donors. Computed properties for the target compound include XLogP3 = -0.4, TPSA = 48.9 Ų, HBD = 2, HBA = 2, and rotatable bond count = 1 [1]. The C-2 isomer, while sharing the same molecular weight (124.14 g/mol), exhibits a different hydrogen-bonding geometry: the hydroxyl is positioned adjacent to the imidazole N–H in the C-2 isomer, potentially enabling intramolecular hydrogen bonding absent in the C-5 isomer, which affects solubility, chromatographic behavior, and metal-coordination properties .

Medicinal Chemistry Regioisomer Selection Physicochemical Profiling

Imidazole C-5 Linkage Demonstrates Superior Biological Activity Over C-4 in Peptidomimetic Enzyme Inhibition

In a direct head-to-head evaluation of imidazole regioisomers within peptidomimetic protein farnesyltransferase (PFT) inhibitors, compounds where the imidazole C-5 position was linked to the hydrophobic scaffold exhibited >70% inhibition of Trypanosoma brucei PFT at 50 nM enzyme concentration, whereas the corresponding C-4 regioisomers were measurably less potent [1]. This regioisomer-dependent potency differential demonstrates that the imidazole attachment position is not biologically silent and can be a determinant of target engagement. The C-5 attachment positions the imidazole N–H hydrogen bond donor in a distinct spatial orientation relative to the cyclopropanol-bearing scaffold, which may influence key hydrogen-bonding interactions within enzyme active sites [1]. Although this specific study did not use the cyclopropanol compound directly, the underlying principle of C-5 vs C-4 regioisomeric differentiation in biological systems is directly transferable and provides a mechanistic rationale for selecting the C-5 isomer when synthesizing or screening imidazole-containing ligand series [2].

Enzyme Inhibition Structure-Activity Relationship Regioisomer Potency

Cyclopropanol Hydroxyl as a Critical Synthetic Diversification Handle Absent in Non-hydroxylated Analogs

The cyclopropanol hydroxyl group provides a unique O-nucleophilic center that is entirely absent in the direct hydrocarbon analog 5-cyclopropyl-1H-imidazole (CAS 89830-98-8). This functional group distinction enables O-alkylation (ether synthesis), O-acylation (ester formation), conversion to a leaving group (tosylate, mesylate) for nucleophilic displacement, oxidation to the corresponding cyclopropanone, or silyl protection for orthogonal synthetic strategies [1]. The hydroxyl also contributes a hydrogen bond donor (HBD count = 2 for the target vs. HBD = 1 for the non-hydroxylated analog), altering both physicochemical properties and potential target interactions [2]. The imidazolylcyclopropane literature demonstrates that conformational restriction by the cyclopropane ring is a proven strategy for improving target potency and selectivity in H3/H4 receptor ligands [3], and the hydroxyl provides the functional handle necessary for introducing the amine-bearing side chains required for receptor engagement in that series.

Synthetic Intermediate Functional Group Handles Derivatization

Imidazolylcyclopropane Scaffold Enables Stereochemistry-Dependent H3 vs H4 Receptor Selectivity Tuning

The imidazolylcyclopropane scaffold has been systematically characterized in histamine H3 and H4 receptor pharmacology, providing a quantitative framework for how cyclopropane stereochemistry and substitution pattern govern receptor subtype selectivity. Watanabe et al. (2006) reported that (1R,2S)-2-[2-(4-chlorobenzylamino)ethyl]-1-(1H-imidazol-4-yl)cyclopropane (11a) exhibits Ki values of 8.4 nM at H3 and 7.6 nM at H4 (non-selective), whereas its enantiomer ent-11a is highly H3-selective with Ki = 3.6 nM [1]. Conversely, (1R,2R)-2-[(4-chlorobenzylamino)methyl]-1-(1H-imidazol-4-yl)cyclopropane (10a) is H4-selective with Ki = 118 nM [1]. This demonstrates that the imidazolylcyclopropane core, when elaborated with appropriate side chains introduced via the cyclopropane ring (for which the cyclopropanol serves as a key synthetic entry point), can achieve sub-10 nM receptor affinity with tunable subtype selectivity [1][2]. While the parent cyclopropanol compound itself is a synthetic precursor rather than a final ligand, this SAR landscape defines the value proposition for procuring the correct positional isomer and hydroxyl-bearing scaffold: stereochemical and regioisomeric choices at the building-block stage are amplified into order-of-magnitude differences in final ligand potency and selectivity [3].

GPCR Pharmacology Histamine Receptors Conformational Restriction

Limitations Statement: Direct Quantitative Head-to-Head Data for the Unelaborated Compound Are Absent from the Published Literature

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (USPTO, WIPO, EPO) did not yield any peer-reviewed study or patent that reports direct, quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, or functional assay readout) for 1-(1H-imidazol-5-yl)cyclopropan-1-ol in its unelaborated form against any defined molecular target [1][2]. The compound is listed in PubChem (CID 86711350) with computed physicochemical descriptors only; no bioassay data are deposited [3]. This absence of direct activity data is typical for small, fragment-like building blocks that serve as synthetic intermediates rather than final bioactive entities. Consequently, the differentiation evidence presented above is derived from: (a) computed property comparisons with regioisomers; (b) class-level inference from imidazole C-5 vs C-4 SAR in structurally related enzyme inhibitors; and (c) the demonstrated utility of elaborated imidazolylcyclopropane derivatives as high-affinity GPCR ligands where the correct building-block selection is a prerequisite for accessing that chemical space. Users requiring direct, quantitative target engagement data for the unmodified compound are advised that such data do not currently exist in the public domain and must be generated experimentally.

Evidence Gaps Procurement Caution Research Chemical Status

Evidence-Backed Application Scenarios for 1-(1H-Imidazol-5-yl)cyclopropan-1-ol in Research and Industrial Procurement


Synthesis of Stereochemically Defined H3/H4 Histamine Receptor Ligand Libraries

The imidazolylcyclopropane scaffold is a validated core for potent histamine H3 and H4 receptor antagonists, where stereochemistry at the cyclopropane ring dictates receptor subtype selectivity [4]. 1-(1H-Imidazol-5-yl)cyclopropan-1-ol provides the correct C-5 imidazole connectivity and the hydroxyl handle for introducing amine-containing side chains via O-alkylation or conversion to a leaving group followed by nucleophilic displacement. In the published SAR series, elaborated derivatives achieve Ki values as low as 3.6 nM (H3-selective) and 7.6 nM (dual H3/H4), with selectivity tunable by stereochemical and side-chain choices [4]. The cyclopropane ring imposes conformational restriction that reduces entropic penalty upon receptor binding, a strategy demonstrated to improve potency compared to flexible alkyl-chain analogs [2]. Procurement of the hydroxyl-bearing C-5 isomer is essential because the amine and non-hydroxylated analogs cannot access the same O-linked derivative space, and the C-2 regioisomer presents a different pharmacophoric geometry incompatible with the established SAR [3].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting Imidazole-Recognizing Proteins

The compound's low molecular weight (124.14 g/mol), moderate hydrophilicity (XLogP3 = -0.4), and dual hydrogen bond donor/acceptor profile (HBD = 2, HBA = 2) position it as a fragment-sized probe for targets that recognize imidazole-containing ligands, including cytochrome P450 enzymes, nitric oxide synthases, and imidazoline receptors [4]. Its TPSA of 48.9 Ų and rotatable bond count of 1 predict favorable ligand efficiency metrics for fragment screening [4]. The C-5 attachment provides a distinct vector for fragment growing compared to the C-2 regioisomer; class-level evidence from PFT inhibitors demonstrates that the C-5 linkage can yield >70% enzyme inhibition at 50 nM in elaborated forms, whereas C-4 regioisomers are less effective [2]. The hydroxyl group enables rapid analog generation through parallel O-functionalization without disturbing the imidazole-metal coordination geometry, making this compound a versatile fragment for X-ray crystallography-based elaboration.

Coordination Chemistry and Organometallic Catalyst Development

Imidazoles are classic N-donor ligands for transition metals, and the cyclopropanol hydroxyl introduces an additional oxygen donor site that can participate in chelation or serve as a synthetic anchor for ligand immobilization on solid supports. The C-5 imidazolyl isomer offers a different bite angle and metal-binding geometry compared to the C-2 isomer due to the altered N–H vs N–metal orientation [4]. The hydroxyl group enables covalent attachment to Merrifield resin, silica, or magnetic nanoparticles for heterogeneous catalysis applications. Computed descriptors (HBD = 2, HBA = 2) indicate potential for both monodentate (via imidazole N) and bidentate (N,O-chelate) coordination modes, with the cyclopropane ring providing steric bulk that can influence enantioselectivity in asymmetric catalysis [3]. This application scenario is directly enabled by the hydroxyl functionality absent in 5-cyclopropyl-1H-imidazole.

Metabolite Analog and Biosynthetic Intermediate for Natural Product Derivatization

Cyclopropanol-containing natural products, such as malleicyprol from pathogenic Burkholderia species, demonstrate that the cyclopropanol moiety is a biologically relevant functional group involved in virulence and cytotoxicity [4]. 1-(1H-imidazol-5-yl)cyclopropan-1-ol combines this warhead-like cyclopropanol with an imidazole ring, offering a simplified analog for studying cyclopropanol-mediated biological mechanisms or for use as a biosynthetic intermediate in engineered pathways. The C-5 imidazole substitution is preferred over C-2 because it preserves a hydrogen-bonding N–H in a sterically accessible position, which is critical for molecular recognition by biosynthetic enzymes [2]. The compound can serve as a versatile starting material for preparing imidazole-containing cyclopropanol natural product analogs through selective functionalization of either the hydroxyl or the imidazole N–H, enabling differential exploration of structure-activity relationships [3].

Quote Request

Request a Quote for 1-(1H-imidazol-5-yl)cyclopropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.